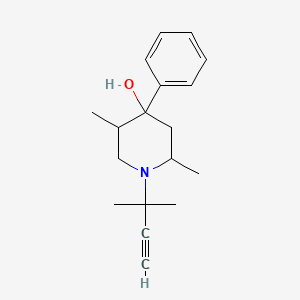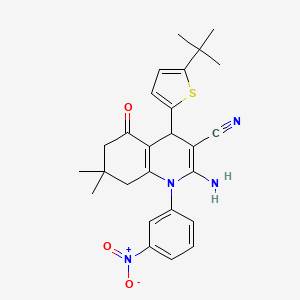
2,5-Dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimetil-1-(2-metilbut-3-in-2-il)-4-fenilpiperidin-4-ol es un complejo compuesto orgánico con una estructura única que incluye un anillo de piperidina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,5-Dimetil-1-(2-metilbut-3-in-2-il)-4-fenilpiperidin-4-ol típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de una reacción de ciclización que involucra precursores apropiados como aminas y cetonas.
Reacciones de sustitución:
Adición de alquinos: El grupo 2-metilbut-3-in-2-il se puede introducir mediante una reacción de adición de alquinos, a menudo utilizando reactivos como derivados de acetileno y catalizadores como paladio o cobre.
Hidroxilación: El grupo hidroxilo en la posición 4 se puede introducir mediante reacciones de hidroxilación, utilizando agentes oxidantes como el peróxido de hidrógeno o el tetróxido de osmio.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de reactivos y catalizadores de grado industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
2,5-Dimetil-1-(2-metilbut-3-in-2-il)-4-fenilpiperidin-4-ol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos utilizando agentes oxidantes como el trióxido de cromo o el permanganato de potasio.
Reducción: El compuesto puede experimentar reacciones de reducción para formar alcoholes o aminas utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El anillo aromático y el anillo de piperidina pueden experimentar reacciones de sustitución con electrófilos o nucleófilos, utilizando reactivos como halógenos o compuestos organometálicos.
Reactivos y condiciones comunes
Agentes oxidantes: Trióxido de cromo, permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Catalizadores: Paladio, cobre, tetróxido de osmio.
Solventes: Acetona, diclorometano, etanol.
Principales productos formados
Productos de oxidación: Cetonas, aldehídos.
Productos de reducción: Alcoholes, aminas.
Productos de sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2,5-Dimetil-1-(2-metilbut-3-in-2-il)-4-fenilpiperidin-4-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y polímeros más complejos.
Biología: Se estudia por su potencial actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo propiedades analgésicas y antiinflamatorias.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2,5-Dimetil-1-(2-metilbut-3-in-2-il)-4-fenilpiperidin-4-ol involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
2,5-Dimetil-4-fenilpiperidina: Carece de los grupos alquino e hidroxilo, lo que lleva a una reactividad y aplicaciones diferentes.
1-(2-Metilbut-3-in-2-il)-4-fenilpiperidina: Carece de la sustitución dimetil, lo que afecta sus propiedades químicas.
4-Fenilpiperidin-4-ol: Carece de los grupos alquino y dimetil, lo que lleva a una actividad biológica diferente.
Singularidad
2,5-Dimetil-1-(2-metilbut-3-in-2-il)-4-fenilpiperidin-4-ol es único debido a su combinación de grupos funcionales, que confieren reactividad específica y aplicaciones potenciales. La presencia de los grupos alquino, hidroxilo y aromático permite una amplia gama de reacciones químicas e interacciones, lo que lo convierte en un compuesto versátil en varios campos de investigación e industria.
Propiedades
Fórmula molecular |
C18H25NO |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C18H25NO/c1-6-17(4,5)19-13-14(2)18(20,12-15(19)3)16-10-8-7-9-11-16/h1,7-11,14-15,20H,12-13H2,2-5H3 |
Clave InChI |
IAAKUFFGGFOSEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1C(C)(C)C#C)C)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11545901.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11545903.png)
![2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545906.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545911.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11545912.png)
![1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11545914.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545919.png)
![2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545928.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11545938.png)
![(5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11545945.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-1-yl)benzamide](/img/structure/B11545949.png)
![N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11545961.png)
![N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11545968.png)
